molecular formula C10H16ClN3 B12632927 6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine

6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine

Cat. No.: B12632927
M. Wt: 213.71 g/mol
InChI Key: WQHVTOJHJDSYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a 3-methylbutyl group attached to the nitrogen atom at the 3rd position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and 3-methylbutylamine.

    Nucleophilic Substitution: The reaction between 6-chloropyridine and 3-methylbutylamine is carried out under nucleophilic substitution conditions. This involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide: A similar compound with a sulfonamide group instead of a diamine group.

    6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine: Another pyridine derivative with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and a 3-methylbutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine

InChI

InChI=1S/C10H16ClN3/c1-7(2)5-6-13-8-3-4-9(11)14-10(8)12/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14)

InChI Key

WQHVTOJHJDSYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(N=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.